molecular formula C6H12N2O B6281874 1,4,4-trimethylpyrazolidin-3-one CAS No. 500690-22-2

1,4,4-trimethylpyrazolidin-3-one

Cat. No.: B6281874
CAS No.: 500690-22-2
M. Wt: 128.17 g/mol
InChI Key: FVVIPBGQIIHCDP-UHFFFAOYSA-N
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Description

1,4,4-trimethylpyrazolidin-3-one: is a heterocyclic organic compound with a pyrazolidine ring structure This compound is characterized by the presence of three methyl groups attached to the pyrazolidine ring, specifically at the 1, 4, and 4 positions The pyrazolidine ring is a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4,4-trimethylpyrazolidin-3-one can be synthesized through a multi-step process involving the condensation of appropriate starting materials. One common method involves the reaction of 1,3-diketones with hydrazine derivatives under controlled conditions. The reaction typically proceeds through the formation of an intermediate pyrazoline, which is then oxidized to yield the desired pyrazolidinone.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors and other advanced techniques may be employed to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions: 1,4,4-trimethylpyrazolidin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazolidinone derivatives.

    Reduction: Reduction reactions can lead to the formation of pyrazolidine derivatives with different substitution patterns.

    Substitution: The methyl groups on the pyrazolidine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as bromine or hydrogen peroxide can be used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.

Major Products: The major products formed from these reactions include various substituted pyrazolidinones and pyrazolidines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry: 1,4,4-trimethylpyrazolidin-3-one is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used as a model compound to study the behavior of pyrazolidine derivatives in biological systems. It can also be used in the development of new pharmaceuticals.

Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its derivatives may find applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1,4,4-trimethylpyrazolidin-3-one involves its interaction with specific molecular targets in biological systems. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

    Pyrazolidine: A parent compound with a similar ring structure but without the methyl substitutions.

    1,3,5-trimethylpyrazole: Another heterocyclic compound with a similar substitution pattern but a different ring structure.

    1,4-dimethylpyrazolidin-3-one: A closely related compound with two methyl groups instead of three.

Uniqueness: 1,4,4-trimethylpyrazolidin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of more complex molecules and in the development of new materials and pharmaceuticals.

Properties

CAS No.

500690-22-2

Molecular Formula

C6H12N2O

Molecular Weight

128.17 g/mol

IUPAC Name

1,4,4-trimethylpyrazolidin-3-one

InChI

InChI=1S/C6H12N2O/c1-6(2)4-8(3)7-5(6)9/h4H2,1-3H3,(H,7,9)

InChI Key

FVVIPBGQIIHCDP-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(NC1=O)C)C

Purity

95

Origin of Product

United States

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